cimifugin,(S)

Description

BenchChem offers high-quality cimifugin,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cimifugin,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H18O6 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

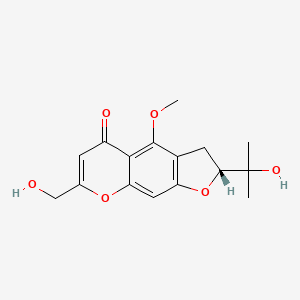

(2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1 |

InChI Key |

ATDBDSBKYKMRGZ-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-cimifugin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-cimifugin is a naturally occurring chromone derivative found in several medicinal plants, most notably from the genera Actaea (formerly Cimicifuga) and Saposhnikovia.[1][2] It is recognized for its significant anti-inflammatory properties, making it a molecule of great interest in the fields of phytochemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the chemical structure and, critically, the absolute stereochemistry of (S)-cimifugin. Understanding these structural features is paramount for elucidating its mechanism of action, ensuring quality control of botanical preparations, and designing novel therapeutic agents.

Elucidation of the Planar Structure

The determination of the planar structure of cimifugin was a result of meticulous spectroscopic analysis, primarily involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula and Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) established the molecular formula of cimifugin as C₁₆H₁₈O₆.[5] This formula indicates a high degree of unsaturation, suggesting the presence of aromatic and other cyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the connectivity of the atoms in the cimifugin molecule. The spectra reveal key structural features:

-

Aromatic Protons: Signals in the aromatic region of the ¹H NMR spectrum are indicative of a substituted benzene ring.

-

Chromone Core: Characteristic signals in both ¹H and ¹³C NMR point to a chromone skeleton, a common pharmacophore in natural products.

-

Dihydrofuran Ring: The presence of a dihydrofuran ring fused to the chromone core is suggested by specific proton and carbon signals and their coupling patterns.

-

Side Chains: The spectra also confirm the presence of a hydroxymethyl group, a methoxy group, and a 2-hydroxypropan-2-yl group attached to the core structure.[1][3]

The collective interpretation of these spectroscopic data led to the elucidation of the planar structure of cimifugin as 7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one.[5]

The Critical Role of Stereochemistry: Determination of the (S)-Absolute Configuration

Cimifugin possesses a single stereocenter at the C2 position of the dihydrofuran ring, meaning it can exist as two enantiomers: (S)-cimifugin and (R)-cimifugin. The naturally occurring form has been determined to be the (S)-enantiomer.[5] Establishing the absolute configuration is crucial, as the three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity.

The determination of the (S)-configuration of natural cimifugin was historically achieved through a combination of chiroptical methods and has been confirmed by modern stereoselective synthesis.

Chiroptical Methods: Specific Rotation

One of the classical methods for characterizing chiral molecules is the measurement of their specific optical rotation, which is the angle to which a plane of polarized light is rotated when passed through a solution of the compound.[6] While the specific rotation value for (S)-cimifugin is not widely reported in recent literature, historical data from its initial isolation and characterization would have shown a non-zero value, confirming its chirality. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a key physical constant for a specific enantiomer.

Modern Corroboration: Asymmetric Synthesis

Experimental Methodologies for Structural and Stereochemical Analysis

For researchers working with (S)-cimifugin, a variety of analytical techniques are essential for its identification, quantification, and stereochemical verification.

Spectroscopic Analysis

A comprehensive suite of spectroscopic experiments is necessary for the unambiguous identification of (S)-cimifugin.

Table 1: Key Spectroscopic Data for (S)-cimifugin

| Technique | Key Observations |

| HRMS | Provides the exact mass and molecular formula (C₁₆H₁₈O₆).[5] |

| ¹H NMR | Reveals the number and connectivity of protons, including characteristic signals for the aromatic ring, dihydrofuran moiety, and side chains. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton.[5] |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the structure. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed sample of (S)-cimifugin (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of (S)-cimifugin.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[7]

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

-

Rationale: This method is designed to separate the (S)- and (R)-enantiomers of cimifugin. The choice of a chiral stationary phase (CSP) is critical and is based on the ability of the stationary phase to form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[7]

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak series) is a good starting point.

-

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.

-

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject a solution of the cimifugin sample (either a standard or an extract) onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where cimifugin has strong absorbance.

-

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The area under each peak can be used to determine the enantiomeric ratio and enantiomeric excess (ee).

-

The Significance of Stereochemistry in Biological Activity

The distinct three-dimensional shape of each enantiomer of a chiral molecule dictates how it interacts with the chiral environment of a biological system, such as enzymes and receptors.[8] This can lead to significant differences in their pharmacological and toxicological profiles.

While studies directly comparing the biological activity of (S)-cimifugin and (R)-cimifugin are not widely published, it is a well-established principle in pharmacology that one enantiomer is often responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[8]

Given that (S)-cimifugin is the naturally occurring and biologically active form, it is highly probable that its (S)-configuration is crucial for its potent anti-inflammatory effects.[3][4] This stereochemical specificity likely governs its binding affinity and orientation within the active site of its molecular target(s). For drug development professionals, this underscores the importance of pursuing the synthesis and evaluation of the single (S)-enantiomer to maximize therapeutic efficacy and minimize potential off-target effects.

Visualizing the Structure and Workflow

Chemical Structure of (S)-cimifugin

Caption: 2D representation of the chemical structure of (S)-cimifugin.

Workflow for Stereochemical Determination

Caption: Workflow for the determination of the absolute configuration of (S)-cimifugin.

Conclusion

The chemical structure and stereochemistry of (S)-cimifugin have been rigorously established through a combination of spectroscopic and chiroptical methods, with its absolute (S)-configuration being a key determinant of its biological activity. For researchers in drug discovery and development, a thorough understanding of these structural nuances is essential for harnessing the therapeutic potential of this promising natural product. The methodologies outlined in this guide provide a framework for the accurate identification, analysis, and stereochemical verification of (S)-cimifugin, paving the way for further investigation into its pharmacological properties and the development of novel anti-inflammatory agents.

References

-

Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential. MDPI. Available at: [Link]

-

Comparative Pharmacokinetics of prim-O-glucosylcimifugin and Cimifugin by Liquid Chromatography-Mass Spectrometry After Oral Administration of Radix Saposhnikoviae Extract, Cimifugin Monomer Solution and prim-O-glucosylcimifugin Monomer Solution to Rats. PubMed. Available at: [Link]

-

The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia. Dove Press. Available at: [Link]

-

Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. PMC. Available at: [Link]

-

Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide. PMC. Available at: [Link]

-

Isolation, structure elucidation, and absolute configuration of 26-deoxyactein from Cimicifuga racemosa and clarification of nomenclature associated with 27-deoxyactein. PubMed. Available at: [Link]

-

Cimifugin. PubChem. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]

-

Specific rotation. Wikipedia. Available at: [Link]

-

1 H-and 13 C-NMR data of 3 in CD 3 OD. ResearchGate. Available at: [Link]

-

Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions. PubMed. Available at: [Link]

-

Enantioseparation of Chiral Drugs – An Overview. anmm.org. Available at: [Link]

-

Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace by Typeset. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Springer. Available at: [Link]

-

Effect of enatiomers in pharmaceuticals. Chemistry Stack Exchange. Available at: [Link]

-

Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dovepress.com [dovepress.com]

- 4. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cimifugin | C16H18O6 | CID 441960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Whitepaper on (S)-Cimifugin: Physicochemical Profiling, Molecular Mechanisms, and Experimental Workflows

Executive Summary

(S)-Cimifugin is a highly bioactive, plant-derived organic heterotricyclic compound and oxacycle, predominantly extracted from traditional medicinal herbs such as Saposhnikovia divaricata (Fangfeng) and Cimicifuga racemosa[1]. In recent years, it has garnered significant attention in the drug development sector due to its potent anti-inflammatory, neuroprotective, and antipruritic properties. This whitepaper synthesizes the physicochemical identity of (S)-cimifugin, maps its multi-target pharmacological mechanisms, and provides field-proven, self-validating experimental workflows for its extraction and in vitro evaluation.

Molecular Identity and Physicochemical Properties

Understanding the physicochemical properties of (S)-cimifugin is the foundational step for formulation development and pharmacokinetic modeling. As a chromone derivative, its oxygen-rich structure dictates its solubility, receptor-binding affinity, and ionization behavior during mass spectrometry.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of (S)-cimifugin, providing critical data for assay development and molecular docking simulations[2].

| Physicochemical Property | Value |

| IUPAC Name | (2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |

| Molecular Formula | C16H18O6 |

| Molecular Weight | 306.31 g/mol |

| Exact Mass | 306.110338 Da |

| Topological Polar Surface Area (TPSA) | 85.2 Ų |

| CAS Registry Number | 37921-38-3 |

| ChEBI ID | CHEBI:3701 |

Note on Structural Significance: The presence of multiple hydroxyl groups and a methoxy group on the chromone scaffold contributes to its TPSA of 85.2 Ų, which falls within the optimal range (≤ 90 Ų) for blood-brain barrier (BBB) permeability. This structural feature is the primary reason cimifugin exhibits profound efficacy in mitigating neuroinflammation[3].

Pharmacological Mechanisms of Action

(S)-Cimifugin operates as a multi-target therapeutic agent. Its mechanism of action is characterized by the modulation of several distinct cellular pathways depending on the tissue microenvironment.

-

Macrophage-Mediated Anti-Inflammation (NF-κB & MAPK): In RAW264.7 cells stimulated by lipopolysaccharide (LPS), cimifugin exerts its effects by inhibiting the NF-κB and MAPK signaling cascades. It significantly downregulates the phosphorylation of critical inflammatory mediators, specifically P-P65, P-IκBα, P-ERK1/2, and P-P38, thereby halting the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[4].

-

Neuroprotection via Oxidative Stress Mitigation (SIRT1/Nrf2): In BV-2 microglial cells, cimifugin counteracts LPS-induced cytotoxicity by activating the SIRT1/Nrf2 pathway. This activation enhances cellular resilience against oxidative stress and prevents mitochondrial dysfunction[3].

-

Antipruritic Action via MrgprA3: Beyond systemic inflammation, cimifugin effectively relieves histamine-independent itch in atopic dermatitis. It achieves this by acting as a competitive ligand, directly binding to the CQ receptor MrgprA3[1].

-

Osteoclastogenesis Inhibition: Cimifugin dose-dependently represses the expression of osteoclast marker genes (e.g., c-Fos, Nfatc1) by suppressing RANKL-induced activation of the NF-κB signaling pathway, offering a therapeutic avenue for periprosthetic osteolysis[5].

Fig 1. Molecular mechanism of (S)-cimifugin modulating inflammatory and oxidative stress pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal justification, ensuring that researchers understand why a parameter is chosen, rather than just how to execute it.

Protocol 1: Extraction and LC-MS/MS Characterization of Cimifugin

This protocol isolates cimifugin from Saposhnikoviae Radix and verifies its purity[6].

Step-by-Step Methodology:

-

Sample Preparation: Redissolve the raw herbal extract in HPLC-grade methanol to a concentration of 1 mg/mL.

-

Causality: Methanol is chosen due to its high polarity index, which efficiently solubilizes the oxygen-rich chromone structure of cimifugin while precipitating larger, unwanted lipophilic matrix components.

-

-

Microporous Filtration: Pass the solution through a 0.22 μm PTFE syringe filter.

-

Causality: This is a critical self-validation step. Particulate matter smaller than the column packing size can cause severe backpressure and baseline drift. The 0.22 μm threshold ensures column longevity.

-

-

Chromatographic Separation: Inject 1 μL into an HPLC system equipped with a TC-C18 column (4.6 mm × 250 mm, 5 μm) maintained at 35 °C. Run a gradient elution (0–30 min, 2% to 98% Acetonitrile) at 0.3 mL/min[6].

-

Causality: The C18 stationary phase provides excellent retention for moderately polar compounds. The gradual increase in acetonitrile (a strong organic modifier) ensures that closely related chromones (e.g., 5-O-methylvisammioside) elute at distinct retention times, preventing peak co-elution.

-

-

Mass Spectrometry (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. Set the capillary temperature to 350 °C. Add 0.1% formic acid to the mobile phase[6].

-

Causality: Formic acid acts as a proton donor. Because cimifugin contains multiple oxygen atoms capable of accepting protons, the acidic environment forces the formation of the [M+H]+ adduct, drastically increasing the signal-to-noise ratio.

-

-

Validation Checkpoint: Confirm the presence of cimifugin by identifying its primary mass-to-charge (m/z) cracking fragment at 274.0825 [M+H-CH5O]+[6]. Run a blank methanol injection (Negative Control) and a pure (S)-cimifugin standard (Positive Control) to validate retention time and rule out carryover.

Protocol 2: In Vitro Macrophage Anti-Inflammatory Assay

This workflow evaluates the biological efficacy of the extracted cimifugin[7],[4].

Step-by-Step Methodology:

-

Cell Culture & Seeding: Culture RAW264.7 murine macrophages in a constant-temperature incubator at 37 °C with 5% CO2.

-

Causality: RAW264.7 cells are selected because they express high baseline levels of TLR4 receptors, making them highly sensitive and reproducible models for LPS-induced acute inflammation[4].

-

-

Induction & Treatment: Stimulate the cells with 50 μg/mL LPS. Simultaneously, co-treat separate wells with varying concentrations of cimifugin (e.g., 50 mg/L and 100 mg/L)[7],[4].

-

Causality: Simultaneous co-treatment assesses the compound's ability to intercept the signaling cascade in real-time. Using multiple concentrations establishes a dose-response curve, an essential self-validating metric to prove that the observed effect is pharmacologically driven and not an artifact.

-

-

Protein Extraction & Western Blotting: After 24 h, lyse the cells. Block the nitrocellulose membrane with a rapid closure solution for 5–15 min at room temperature before antibody incubation[7].

-

Causality: Rapid closure solutions (usually containing proprietary synthetic polymers or BSA) prevent non-specific binding of the primary antibody to the bare membrane, eliminating background noise and ensuring that the luminescent signal is strictly proportional to the target protein concentration.

-

-

Validation Checkpoint: Probe for P-P65 and P-ERK1/2[4]. Ensure that the LPS-only group (Positive Control) shows a minimum 3-fold increase in phosphorylation compared to the untreated group (Negative Control). A valid cimifugin treatment will reduce this phosphorylation back toward baseline levels[4].

Fig 2. Self-validating experimental workflow for cimifugin extraction and in vitro evaluation.

Conclusion

(S)-Cimifugin is a highly versatile chromone with a molecular weight of 306.31 g/mol that exhibits exceptional multi-pathway pharmacological activity. By systematically inhibiting the NF-κB/MAPK cascades and activating the SIRT1/Nrf2 axis, it offers robust anti-inflammatory and cellular protective effects. For drug development professionals, adhering to the rigorous, self-validating analytical and in vitro workflows outlined in this guide ensures high-fidelity data generation, accelerating the translation of cimifugin from a botanical extract to a standardized therapeutic agent.

References

-

[7] The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC. nih.gov.

-

[2] Cimifugin | C16H18O6 | CID 441960 - PubChem - NIH. nih.gov.

-

[3] Deciphering the mechanism of cimifugin in mitigating LPS-induced neuroinflammation in BV-2 cells. all-imm.com.

-

[1] Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 | ACS Omega. acs.org.

-

[4] Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC. nih.gov.

-

[5] Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis - Frontiers. frontiersin.org.

-

[6] Anti-Inflammatory Pharmacological Mechanism Mediated by the Conversion of Glycosides to Aglycones in Fangfeng (Saposhnikoviae Radix) in Rheumatoid Arthritis Models Based on Serum Metabolomics, Network Pharmacology, and Molecular Docking - MDPI. mdpi.com.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cimifugin | C16H18O6 | CID 441960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. all-imm.com [all-imm.com]

- 4. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Isolation and Purification of (S)-Cimifugin from Saposhnikovia divaricata: A Comprehensive Technical Blueprint

Executive Summary

Saposhnikovia divaricata (Turcz.) Schischk, commonly known as Fang-Feng, is a critical botanical source of bioactive chromones. Among these, (S)-cimifugin represents a high-value pharmacological target due to its potent analgesic, anti-inflammatory, and anti-allergic properties. However, the isolation of cimifugin presents significant physicochemical challenges due to its structural homology with co-occurring chromones such as prim-O-glucosylcimifugin and 5-O-methylvisamminol.

This technical guide provides a field-proven, self-validating methodology for the extraction, multi-dimensional chromatographic isolation, and analytical quantification of (S)-cimifugin. By synthesizing thermodynamic extraction principles with High-Performance Counter-Current Chromatography (HPCCC), this blueprint ensures >95% purity while preventing the irreversible adsorption typically encountered in traditional silica-based workflows.

Pharmacological Grounding & Target Rationale

From a drug development perspective, isolating high-purity cimifugin is essential for downstream in vitro and in vivo assays. Cimifugin exhibits a highly specific mechanism of action in the treatment of allergic contact dermatitis and neuroinflammation. It acts directly on epithelial cells to restore tight junctions (via CLDN1 expression) and downregulates the expression of initiative key cytokines, specifically Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33). This suppression modulates the Th1/Th2 immune balance, effectively halting the allergic inflammatory cascade1.

Cimifugin mechanism: inhibits allergic inflammation via TSLP/IL-33 suppression and tight junctions.

Thermodynamics and Kinetics of Primary Extraction

The foundational step in isolating cimifugin requires disrupting the rigid cellulosic matrix of the S. divaricata root while selectively solubilizing the chromone fraction.

Causality of Solvent Selection: Chromones possess a conjugated benzopyrone ring system, making them moderately polar. A solvent system of 70% aqueous methanol provides the optimal dielectric constant to solubilize cimifugin while leaving highly lipophilic waxes and ultra-polar polysaccharides in the solid residue.

Causality of Acoustic Cavitation: Instead of prolonged maceration, ultrasonic-assisted extraction is employed. High-frequency sonication induces acoustic cavitation—the rapid formation and collapse of microscopic vacuum bubbles. This mechanical shear micro-fractures the plant cell walls, accelerating mass transfer and allowing thermodynamic equilibrium to be reached rapidly, preventing the thermal degradation of sensitive chromones.

As demonstrated by2, tracking the extraction yield over time creates a self-validating kinetic curve. The yield plateaus precisely at 40 minutes, confirming that maximum intracellular release has been achieved.

Table 1: Optimization of Extraction Time on Cimifugin Yield (70% Aqueous Methanol)

| Sonication Time (min) | Yield of Cimifugin (µg/g) | Standard Deviation (n=3) |

| 10 | 15.39 | ± 0.78 |

| 20 | 14.77 | ± 0.48 |

| 30 | 27.06 | ± 0.86 |

| 40 | 65.00 | ± 1.32 |

| 50 | 65.54 | ± 2.01 |

| 60 | 64.10 | ± 2.12 |

Protocol 1: Ultrasonic-Assisted Extraction & Partitioning

-

Preparation: Pulverize dried S. divaricata roots and sieve through a 40-mesh screen to standardize particle surface area.

-

Extraction: Suspend the powder in twenty-fold (v/w) of 70% aqueous methanol.

-

Sonication: Subject the suspension to ultrasonic extraction at room temperature for exactly 40 minutes to maximize yield without inducing thermal degradation.

-

Filtration & Concentration: Filter the extract under vacuum and concentrate the filtrate using a rotary evaporator at 40°C until the methanol is entirely removed, leaving an aqueous suspension.

-

Liquid-Liquid Partitioning: Partition the aqueous suspension sequentially with petroleum ether (to remove lipids) and then with n-butanol. The n-butanol fraction selectively traps the chromones. Evaporate the n-butanol fraction to dryness to yield the crude chromone extract.

Chromatographic Isolation Strategy: RP-MPLC and HPCCC

Traditional silica gel chromatography is fundamentally flawed for chromone isolation due to the irreversible hydrogen bonding between the chromone's carbonyl/hydroxyl groups and the free silanol groups on the silica surface. This leads to severe band tailing and poor recovery.

To circumvent this, we employ a two-dimensional liquid-liquid approach: Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) for bulk pre-fractionation, followed by High-Performance Counter-Current Chromatography (HPCCC) for precision purification 3. HPCCC utilizes a biphasic liquid system without a solid support, guaranteeing 100% sample recovery and eliminating irreversible adsorption 4.

Step-by-step workflow for the extraction, isolation, and validation of (S)-cimifugin.

Protocol 2: Preparative HPCCC Separation

The solvent system of Ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v) is selected because it provides an optimal partition coefficient (K-value ≈ 1.0) for cimifugin, ensuring it elutes in a tight, symmetrical band.

-

Solvent Preparation: Vigorously mix the EtOAc/n-BuOH/EtOH/H2O system in a separatory funnel. Allow it to equilibrate at room temperature until two distinct, transparent phases form.

-

Phase Separation: Separate the upper (organic stationary phase) and lower (aqueous mobile phase). Degas both phases via ultrasonication for 15 minutes to prevent bubble formation inside the HPCCC coil.

-

Hydrodynamic Equilibrium (Self-Validation): Pump the upper stationary phase into the HPCCC column until full. Initiate rotation at 800 rpm. Pump the lower mobile phase at a flow rate of 2.0 mL/min. The system is self-validated as equilibrated when the mobile phase begins eluting from the tail end, establishing a stable retention ratio of the stationary phase.

-

Sample Injection: Dissolve the enriched RP-MPLC fraction in equal volumes of the upper and lower phases. Inject the sample via the injection valve.

-

Elution & Collection: Monitor the effluent continuously with a UV detector at 220 nm. Collect the fractions corresponding to the distinct cimifugin peak. Lyophilize the collected fractions to yield pure (S)-cimifugin powder.

Analytical Validation and Structural Elucidation

To ensure the integrity of the isolated compound for downstream assays, rigorous analytical validation is required. Chromones exhibit strong UV absorbance due to their conjugated systems, making HPLC-UV at 220 nm the gold standard for purity determination.

Protocol 3: HPLC-UV Quantitative Validation

This protocol incorporates methylparaben as an internal standard. This creates a self-validating quantitative loop, mathematically correcting for any micro-variances in injection volume or detector drift during the run2.

-

Column Setup: Equip the HPLC with a LiChrospher 100 RP-18e column (4 × 250 mm, 5 µm). Maintain the column compartment at a stable 40°C to reduce mobile phase viscosity and improve peak resolution.

-

Mobile Phase: Utilize an isocratic elution system of Acetonitrile-Water (18:82, v/v). Set the flow rate to 1.0 mL/min.

-

Detection: Set the Diode Array Detector (DAD) or UV detector to 220 nm.

-

Quantification: Spike the sample with a known concentration of methylparaben (internal standard). Calculate the peak-area ratio (cimifugin/internal standard) and plot against the regression equation to verify that the isolated cimifugin exceeds 95% purity.

-

Structural Confirmation: For absolute structural elucidation, subject the purified compound to Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) in positive ion mode to confirm the molecular weight, followed by 1H and 13C NMR spectroscopy to verify the stereochemistry of the (S)-cimifugin enantiomer.

References

- Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radix by HPLC Source: Journal of Food and Drug Analysis URL

- Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography Source: PubMed / WILEY-VCH URL

- Preparative separation of chromones in plant extract of saposhnikovia divaricata by reverse-phase medium-pressure liquid chromatography Source: Taylor & Francis URL

- Cimifugin | CAS:37921-38-3 | Manufacturer ChemFaces Source: ChemFaces URL

Sources

- 1. Cimifugin | CAS:37921-38-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. "Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radi" by L.-L. Yang, Y.-N. Lo et al. [jfda-online.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of Cimifugin: An In-depth Analysis of the (S)-Isomer and its Enantiomeric Counterpart

Abstract

Stereoisomerism is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, potency, and safety profile. Cimifugin, a chromone derivative isolated from medicinal plants such as Saposhnikovia divaricata and species of the Actaea (formerly Cimicifuga) genus, is a prominent example of a chiral natural product with significant therapeutic potential[1][2]. Chemical databases and scientific literature predominantly identify the naturally occurring and biologically studied compound as the (S)-enantiomer[3][4]. This guide provides a comprehensive technical analysis of (S)-cimifugin, detailing its established pharmacological activities and mechanisms of action. Furthermore, it explores the theoretical and practical implications of its mirror-image counterpart, the (R)-isomer, by applying fundamental principles of stereopharmacology. We will delve into the causality behind experimental designs, present validated protocols for isomeric analysis, and highlight the critical knowledge gaps that present opportunities for future research in drug development.

The Critical Role of Chirality in Drug Action

In biological systems, molecular recognition is exquisitely sensitive to stereochemistry. Receptors, enzymes, and other protein targets are themselves chiral, constructed from L-amino acids. This inherent chirality creates a diastereomeric interaction with chiral drug molecules, meaning that two enantiomers of the same drug can be treated as entirely different substances by the body[5][6].

The pharmacological consequences of stereoisomerism can be profound and are generally categorized as follows:

-

Differential Potency: One enantiomer (the eutomer) may exhibit significantly higher affinity for the biological target than the other (the distomer).

-

Differentiation in Action: The enantiomers may have qualitatively different pharmacological effects. For instance, one may be an agonist while the other is an antagonist, or they may act on entirely different targets.

-

Metabolic and Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can vary substantially, affecting bioavailability and duration of action[5][7].

-

Toxicity Profiles: In some infamous cases, such as thalidomide, the desired therapeutic effect resides in one enantiomer, while the other produces severe toxicity[5].

Understanding these differences is not merely an academic exercise; it is a regulatory and scientific imperative for the development of safer and more effective medicines.

Structural Elucidation: (S)-Cimifugin, the Bioactive Isomer

The compound commonly referred to as "cimifugin" in the majority of pharmacological literature is, by definition, the (S)-isomer. Its systematic IUPAC name is (2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one [3]. The single stereocenter responsible for its chirality is located at the C2 position of the dihydrofuran ring.

| Property | (S)-Cimifugin |

| Molecular Formula | C₁₆H₁₈O₆[3] |

| Molecular Weight | 306.31 g/mol [3] |

| CAS Number | 37921-38-3[4] |

| Appearance | Solid (Varies by purity) |

| Chiral Center | C2 Position |

| Configuration | Levorotatory (S) |

The (R)-isomer would be the exact non-superimposable mirror image of this structure. While its existence is a chemical certainty, it is not reported as a naturally occurring product, and there is a notable absence of pharmacological data for this specific enantiomer in peer-reviewed literature. Therefore, this guide will first focus on the well-documented profile of (S)-cimifugin and then extrapolate the potential significance of its (R)-counterpart.

Pharmacological Profile and Mechanism of Action of (S)-Cimifugin

(S)-Cimifugin has demonstrated a robust profile as a potent anti-inflammatory, anti-allergic, and anti-pruritic agent across numerous preclinical models. Its mechanism is multi-faceted, primarily involving the modulation of key inflammatory signaling cascades.

Anti-Inflammatory Activity

(S)-Cimifugin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown it effectively reduces the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various inflammatory models[8][9][10].

The primary mechanism for this activity is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways[8][9]. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (S)-Cimifugin has been shown to inhibit the phosphorylation of key proteins in these pathways, including p65 (a subunit of NF-κB), IκBα, ERK1/2, and p38[8].

Caption: (S)-Cimifugin's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Anti-Allergic and Epithelial Barrier Function

In the context of allergic inflammation, such as atopic dermatitis, (S)-cimifugin has been found to suppress the condition by reducing key epithelial-derived cytokines like TSLP (Thymic Stromal Lymphopoietin) and IL-33[11][12]. These cytokines are crucial initiators of the type 2 inflammatory response. The causality behind this effect is linked to (S)-cimifugin's ability to restore and regulate the integrity of epithelial tight junctions (TJs). It increases the expression of TJ proteins like claudin-1 and occludin, thereby strengthening the skin barrier, reducing allergen penetration, and downregulating the initial signals that trigger an allergic cascade[11].

Anti-Pruritic (Anti-Itch) Activity

Recent research has uncovered a novel mechanism for (S)-cimifugin's potent anti-itch effects. It has been shown to alleviate histamine-independent itch, a type of pruritus that is often refractory to conventional antihistamines and is a major issue in conditions like atopic dermatitis[2]. (S)-Cimifugin directly targets and inhibits the Mas-related G-protein coupled receptor member A3 (MrgprA3), which is a receptor for the itch-inducing compound chloroquine (CQ). By inhibiting CQ-evoked calcium influx in dorsal root ganglia (DRG) neurons, (S)-cimifugin effectively interrupts the itch signaling pathway at its source[2].

The Undiscovered Country: The Potential Role of (R)-Cimifugin

While (S)-cimifugin is well-characterized, its enantiomer, (R)-cimifugin, remains unstudied. Based on the principles of stereopharmacology, we can postulate several scientifically-grounded hypotheses regarding its potential biological profile.

-

A Potentially Inactive Distomer: The most common scenario is that the (R)-isomer would have a significantly lower affinity for the biological targets of the (S)-isomer. The precise three-point attachment required for optimal binding to a chiral receptor or enzyme active site would likely be disrupted by the mirrored stereochemistry. In this case, (R)-cimifugin would be largely inactive or possess negligible potency.

-

An Isomer with a Different Profile: It is also plausible that (R)-cimifugin could interact with entirely different biological targets, leading to a distinct pharmacological or toxicological profile. This phenomenon, known as pharmacological inversion, is less common but of great importance.

-

A Contributor to a Racemic Mixture: If a synthetic route produced a racemic mixture (a 50:50 mix of both S and R isomers), the presence of the (R)-isomer could act as an impurity, potentially reducing the overall efficacy of the active (S)-isomer or introducing unforeseen off-target effects.

The lack of data on (R)-cimifugin represents a significant knowledge gap. Its synthesis and pharmacological evaluation are critical next steps to fully understand the structure-activity relationship of this molecular scaffold and to ensure that any future therapeutic development is based on the most active and safest stereoisomer.

Experimental Protocols: Isomeric Separation and Analysis

The ability to separate and quantify enantiomers is crucial for both research and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. While a specific, validated method for cimifugin enantiomers is not published, a robust method development protocol can be established based on best practices.

Protocol: Chiral HPLC Method Development for Cimifugin Isomers

Objective: To develop a reliable HPLC method to separate and quantify (S)-cimifugin and (R)-cimifugin.

Rationale for Experimental Choices:

-

Stationary Phase: Chiral stationary phases (CSPs) are required for enantiomeric separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are highly versatile and effective for a wide range of chiral compounds and are a logical starting point[13].

-

Mobile Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) depends on the compound's solubility and interaction with the CSP. Normal-phase often provides better selectivity for chiral separations.

-

Detector: A Diode Array Detector (DAD) or UV-Vis detector is suitable, as the chromone core of cimifugin absorbs UV light.

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of a racemic standard of cimifugin in a suitable solvent (e.g., methanol or acetonitrile). If a racemic standard is unavailable, this protocol would serve to analyze the enantiomeric purity of a synthesized or isolated batch.

-

Prepare a 1 mg/mL stock solution of the pure (S)-cimifugin standard for peak identification.

-

Create working standards at a concentration of ~10-20 µg/mL by diluting the stock solutions with the mobile phase.

-

-

Initial Screening Conditions:

-

Column: Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based), 4.6 x 250 mm, 5 µm.

-

Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10 v/v).

-

Mobile Phase B (Reverse Phase): Acetonitrile / Water (50:50 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Scan for lambda max using the DAD; likely around 254 nm or 320 nm.

-

Injection Volume: 10 µL.

-

-

Method Optimization:

-

Inject the racemic standard. If no separation is observed, systematically adjust the mobile phase composition.

-

For Normal Phase: Vary the percentage of the polar modifier (IPA). Decrease it to 8%, 5%, or 2% to increase retention and potentially improve resolution. Increase it to 15% or 20% to decrease retention time.

-

For Reverse Phase: Vary the ratio of acetonitrile to water.

-

Temperature: Adjust the column temperature between 15°C and 40°C. Lower temperatures often improve resolution but increase backpressure and run time[13].

-

The goal is to achieve a resolution (Rs) of ≥ 1.5 between the two enantiomeric peaks.

-

-

Peak Identification:

-

Inject the pure (S)-cimifugin standard under the optimized conditions. The resulting peak will confirm the retention time of the (S)-isomer. The other peak in the racemic chromatogram will correspond to the (R)-isomer.

-

Caption: Workflow for the development of a chiral HPLC method for cimifugin isomer separation.

Conclusion and Future Perspectives

This guide establishes that the naturally occurring and pharmacologically active form of cimifugin is the (S)-enantiomer. Its well-documented anti-inflammatory, anti-allergic, and anti-pruritic activities, mediated through the inhibition of the NF-κB/MAPK pathways and the MrgprA3 receptor, make it a compelling candidate for further drug development, particularly in dermatology and immunology[2][8][9].

However, the complete absence of data on the (R)-enantiomer is a critical scientific gap. The principles of stereochemistry dictate that its biological profile is unlikely to be identical to its (S)-counterpart. Future research must prioritize the following:

-

Stereoselective Synthesis: Development of an efficient asymmetric synthesis to produce enantiomerically pure (R)-cimifugin[14].

-

Pharmacological Profiling: A head-to-head comparison of the (S) and (R) isomers in key biological assays to determine their relative potencies, mechanisms, and potential toxicities.

-

Pharmacokinetic Studies: Comparative analysis of the ADME properties of both enantiomers to understand how stereochemistry affects their disposition in the body.

By addressing these questions, the scientific community can fully harness the therapeutic potential of the cimifugin scaffold, ensuring that future medicines are not only effective but also optimized for safety and specificity.

References

- Journal of Inflammation Research. (2024). The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma. JIR.

- Han, B., Dai, Y., Wu, H., et al. (2019). Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide. Medical Science Monitor.

- MDPI. (2025). Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential. MDPI.

- Gao, Y., et al. (2024). Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. Journal of Ethnopharmacology.

- Li, X., et al. (2020).

- ResearchGate. (2024). Effect of cimifugin on (A) the secretion levels of IL-1β, IL-6, and...

- Wang, X., et al. (2017). Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions. Journal of Cellular and Molecular Medicine.

- MedchemExpress.com. (n.d.). Cimifugin (Cimitin) | Anti-allergic Agent. MedchemExpress.com.

- PMC. (2024).

- PubMed. (2017).

- Herbest Labs. (2023). What Do You Know About Cimifugin?. Herbest Labs News.

- PubChem. (n.d.). Cimifugin. PubChem.

- PMC. (n.d.). Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity. PMC.

- ACS Omega. (2024). Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3.

- ResearchGate. (n.d.). Pharmacological Significance of Stereoisomerism.

- J-GLOBAL. (n.d.).

- ResearchGate. (2025). Accessing Isomers of Benzothienonaphthofurans via Regio-Controlled Structural Fusion of Electrophilic Benzothiophenes with Naphthols.

- MDPI. (2020).

- IIP Series. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series.

- Periodikos. (2025). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Periodikos.

- PMC. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. PMC.

- PMC. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)

- eScholarship.org. (n.d.). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of Donor/Donor Carbenes into Stereogenic Centers. eScholarship.org.

Sources

- 1. What Do You Know About Cimifuginï¼ - info - News [bjherbest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cimifugin | C16H18O6 | CID 441960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cimifugin | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

- 7. app.periodikos.com.br [app.periodikos.com.br]

- 8. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cimifugin ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]

- 14. Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of Donor/Donor Carbenes into Stereogenic Centers [escholarship.org]

Natural sources and biosynthesis of (S)-cimifugin chromones

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of (S)-Cimifugin Chromones

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-cimifugin is a bioactive chromone derivative recognized for its significant anti-inflammatory, analgesic, and anti-allergic properties.[1][2][3] This technical guide provides a comprehensive overview of the natural distribution of (S)-cimifugin and delves into the intricate molecular pathways governing its biosynthesis. We will explore the key enzymatic steps, from the formation of the core chromone structure to the final tailoring reactions that yield the mature molecule. Furthermore, this guide presents detailed, field-proven methodologies for the extraction, isolation, and quantification of (S)-cimifugin from its primary botanical sources. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacognosy, and medicinal chemistry.

Introduction to (S)-Cimifugin and its Therapeutic Potential

(S)-cimifugin is a naturally occurring furochromone, a class of organic compounds characterized by a chromone ring fused with a furan ring. Its chemical structure is (2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one.[4] This compound has garnered considerable interest within the scientific community due to its diverse pharmacological activities. As a bioactive constituent of several traditional medicinal plants, it has been shown to be a potent inhibitor of inflammatory responses and a key mediator of the analgesic effects of these botanicals.[1][5][6] The therapeutic potential of (S)-cimifugin, particularly in the context of inflammatory diseases and allergies, underscores the importance of understanding its natural origins and biosynthetic pathways for potential biotechnological production and drug development.[2][3]

Natural Sources of (S)-Cimifugin

(S)-cimifugin is predominantly found in the roots and rhizomes of a select group of medicinal plants belonging to the Apiaceae and Ranunculaceae families. The primary and most commercially significant sources are:

-

Saposhnikovia divaricate (Ledebouriella seseloides) : Commonly known as "Fang Feng" in traditional Chinese medicine, the roots of this plant are a rich source of cimifugin and its derivatives.[1][5]

-

Cimicifuga (syn. Actaea) species : Several species within this genus, including Cimicifuga foetida and Cimicifuga dahurica, have been identified as containing (S)-cimifugin.[4][7][8] These plants, often referred to as "Sheng Ma," also have a long history of use in traditional medicine.

While these are the principal sources, related chromone structures can be found in other plants, indicating a shared or convergent biosynthetic evolution.[8]

The Biosynthetic Pathway of (S)-Cimifugin

The biosynthesis of (S)-cimifugin is a complex, multi-step process that originates from the polyketide pathway. Recent research, particularly in Saposhnikovia divaricate, has elucidated the complete enzymatic cascade responsible for its formation.[8][9] The pathway can be logically divided into two main stages: the formation of the furochromone skeleton and the subsequent post-modification reactions.

Formation of the Furochromone Skeleton

The initial steps involve the construction of the core chromone ring, followed by the addition of a prenyl group and subsequent cyclization to form the furan ring.

-

Chromone Core Synthesis : The pathway begins with the condensation of five molecules of malonyl-CoA. This reaction is catalyzed by a pentaketide chromone synthase (SdPCS) , a type III polyketide synthase, to form the chromone scaffold, noreugenin.[9][10] The selection of a pentaketide pathway is a key divergence from the more common tetraketide pathways that lead to flavonoids.

-

Prenylation : The noreugenin scaffold is then prenylated through the action of a prenyltransferase (SdPT) . This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate pathway, to the chromone core, forming peucenin.

-

Furan Ring Cyclization : The prenylated intermediate, peucenin, undergoes intramolecular cyclization to form the characteristic furan ring of the furochromone structure. This critical step is catalyzed by a lineage-specific peucenin cyclase (SdPC) , resulting in the formation of (+)-marmesin.[8][9]

Post-Modification and Maturation

Once the fundamental furochromone skeleton is assembled, a series of tailoring enzymes modify the structure to produce (S)-cimifugin.

-

Hydroxylation : The (+)-marmesin intermediate is hydroxylated by a chromone hydroxylase (SdCH) to produce norcimifugin.[11]

-

Methylation : A specific O-methyltransferase (SdOMT) then catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-5 position of norcimifugin, yielding the final product, (S)-cimifugin .[11]

-

Glycosylation (Further Diversification) : In the plant, (S)-cimifugin can be further modified, for instance, by glycosylation. Enzymes such as UDP-glycosyltransferases (SdUGT1/2) can attach a sugar moiety, such as glucose, to form derivatives like prim-O-glucosylcimifugin.[9][11] This glycosylation often enhances the water solubility and stability of the compound.

Below is a diagrammatic representation of the (S)-cimifugin biosynthetic pathway.

Caption: Biosynthetic pathway of (S)-cimifugin in Saposhnikovia divaricate.

Quantitative Analysis of (S)-Cimifugin in Natural Sources

The concentration of (S)-cimifugin can vary significantly depending on the plant species, geographical origin, and harvesting time. High-performance liquid chromatography (HPLC) is the standard method for the accurate quantification of this compound.[4]

| Plant Source | Plant Part | Extraction Method | (S)-Cimifugin Yield (µg/g dry weight) | Reference |

| Saposhnikovia divaricate | Root | 70% Methanol, Sonication | 15.39 - 65.54 | [4] |

| Saposhnikovia divaricate | Root | 40% Aqueous Ethanol | Not specified, but quantified | |

| Cimicifuga foetida | Rhizome | Not specified | Present, not quantified | [7] |

| Cimicifuga simplex | Not specified | Not specified | Present, not quantified | [12] |

Experimental Protocols

Protocol for Extraction and Isolation of (S)-Cimifugin

This protocol provides a robust method for the extraction and isolation of (S)-cimifugin from the dried roots of Saposhnikovia divaricate.

Materials and Reagents:

-

Dried and powdered roots of Saposhnikovia divaricate

-

70% Methanol (HPLC grade)

-

Deionized water

-

Ethyl acetate (HPLC grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Rotary evaporator

-

Ultrasonic bath

-

Chromatography columns

Step-by-Step Procedure:

-

Extraction:

-

Accurately weigh 200 g of finely powdered S. divaricate root material.

-

Transfer the powder to a 2 L flask and add 1 L of 70% methanol.

-

Sonicate the mixture for 60 minutes at 40°C.[4]

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in 500 mL of deionized water.

-

Transfer the aqueous suspension to a 1 L separatory funnel.

-

Perform liquid-liquid partitioning by extracting with an equal volume of ethyl acetate (3 x 500 mL).

-

Combine the ethyl acetate fractions, as chromones are moderately polar and will partition into this layer.

-

Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and concentrate to dryness in vacuo.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity.

-

Collect fractions of 20 mL and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase and UV detection.

-

Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

-

-

Purification and Verification:

-

Concentrate the combined fractions containing (S)-cimifugin.

-

For final purification, preparative HPLC can be employed using a C18 column.[4]

-

The structure and purity of the isolated (S)-cimifugin should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Caption: General workflow for the extraction and isolation of (S)-cimifugin.

Protocol for HPLC Quantification of (S)-Cimifugin

This protocol is adapted from established methods for the quantitative analysis of (S)-cimifugin in plant extracts.[4]

Instrumentation and Conditions:

-

HPLC System: With a UV detector and a C18 reversed-phase column (e.g., LiChrospher 100 RP-18e, 4 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile-water (18:82, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure (S)-cimifugin standard at a concentration of 1 mg/mL in methanol.

-

Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh 1.0 g of the powdered plant material or dried extract.

-

Extract with 25 mL of 70% methanol using sonication for 50 minutes.[4]

-

Allow the solution to cool to room temperature and adjust the volume to 25.0 mL in a volumetric flask.

-

Filter the solution through a 0.45 µm membrane filter prior to injection.

-

-

Analysis:

-

Inject the series of standard solutions to construct a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solutions.

-

Identify the (S)-cimifugin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of (S)-cimifugin in the sample using the linear regression equation derived from the calibration curve.

-

Conclusion and Future Outlook

(S)-cimifugin stands out as a chromone of significant pharmacological interest. The elucidation of its complete biosynthetic pathway in Saposhnikovia divaricate represents a major advancement, opening avenues for metabolic engineering and synthetic biology approaches to produce this valuable compound.[8][9] The de novo synthesis of its glycoside in a heterologous host like Nicotiana benthamiana is a proof-of-concept that could lead to scalable and sustainable production, bypassing the reliance on slow-growing medicinal plants.[9] The protocols detailed in this guide provide a solid foundation for the consistent isolation and quantification of (S)-cimifugin, which is crucial for quality control, drug discovery, and further pharmacological research. Future investigations should focus on optimizing heterologous production systems and exploring the synergistic effects of (S)-cimifugin with other phytochemicals present in its native plant sources.

References

- Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. (2024). Journal of Ethnopharmacology.

- Chemical constituents from Cimicifuga foetida. (2026). ResearchGate.

-

Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. (2025). PubMed. Available at: [Link]

-

Cimifugin | C16H18O6. (n.d.). PubChem. Available at: [Link]

- Yang, L.-L., Lo, Y.-N., & Chen, L.-G. (1999). Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radix by HPLC. Journal of Food and Drug Analysis.

-

New chromones from the roots of Saposhnikovia divaricata (Turcz.) Schischk with anti-inflammatory activity. (2023). PubMed. Available at: [Link]

-

Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. (2024). ResearchGate. Available at: [Link]

-

Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products. (n.d.). PMC. Available at: [Link]

-

Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones. (2018). MDPI. Available at: [Link]

-

Feeble Antipyretic, Analgesic, and Anti‑inflammatory Activities were Found with Regular Dose 4. (2017). Pharmacognosy Magazine. Available at: [Link]

-

Chromones and coumarins from Saposhnikovia divaricata (Turcz.) Schischk. Growing in Buryatia and Mongolia and their cytotoxicity. (2020). PubMed. Available at: [Link]

-

Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions. (n.d.). PMC. Available at: [Link]

-

Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. (2025). MDPI. Available at: [Link]

-

Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. (2025). ResearchGate. Available at: [Link]

-

Biosynthesis of furanochromones in Pimpinella monoica. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6-Hydroxy-2-(2-Phenylethyl)chromone in Aquilaria sinensis. (2025). PubMed. Available at: [Link]

-

Biosynthesis of furochromone skeleton Functional characterization of... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6-Hydroxy-2-(2-Phenylethyl)chromone in Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones [mdpi.com]

- 8. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (S)-Cimifugin in Organic Solvents vs. Water: A Thermodynamic and Kinetic Guide

Executive Summary

(S)-Cimifugin (CAS: 37921-38-3) is a bioactive furochromone predominantly extracted from the roots of Saposhnikovia divaricata (Radix Saposhnikoviae) [1]. Widely investigated for its anti-allergic, anti-inflammatory, and immunomodulatory properties, its successful translation from in vitro assays to in vivo models is frequently bottlenecked by its complex solubility profile.

As an amphiphilic molecule containing a rigid, hydrophobic tricyclic core paired with multiple hydrogen-bonding functional groups, (S)-cimifugin exhibits highly divergent dissolution behaviors in organic versus aqueous media. This whitepaper provides a rigorous, causality-driven analysis of its solubility thermodynamics, supported by self-validating experimental protocols designed for formulation scientists and drug development professionals.

Physicochemical Properties & Structural Determinants

To predict and manipulate the solubility of (S)-cimifugin, one must first deconstruct its molecular architecture. The molecule (C₁₆H₁₈O₆, MW: 306.31 g/mol ) consists of a lipophilic furochromone skeleton substituted with a methoxy group and two hydroxyl groups (one primary, one tertiary) [1].

-

The Hydrophobic Core: The planar tricyclic ring system drives strong intermolecular π-π stacking and van der Waals interactions in the solid state, resulting in a highly stable crystal lattice (Melting Point: 107–109 °C) [3].

-

The Hydrophilic Periphery: The hydroxyl groups act as potent hydrogen bond donors and acceptors. However, their spatial arrangement restricts the molecule from seamlessly integrating into the highly cohesive hydrogen-bonded network of pure water without external energy input.

Quantitative Solubility Data Summary

The following table summarizes the saturation capacity of (S)-cimifugin across various solvent systems.

Table 1: Solubility Profile of (S)-Cimifugin [2, 3]

| Solvent System | Max Solubility | Molarity | Experimental Conditions & Causality |

| Dimethyl Sulfoxide (DMSO) | ~100.0 mg/mL | 326.47 mM | Highly Soluble. DMSO acts as a strong H-bond acceptor for the hydroxyls, while its methyl groups solvate the hydrophobic core. Requires ultrasonication to rapidly break the crystal lattice. |

| Water (H₂O) | ~33.33 mg/mL | 108.81 mM | Kinetic Energy Dependent. Requires intense ultrasonication. The high enthalpy cost of forming a solvent cavity in water necessitates mechanical cavitation to achieve this concentration. Prone to precipitation upon cooling. |

| Methanol / Ethanol | Freely Soluble | N/A | Optimal for Extraction. Alcohols provide both H-bond donating/accepting capabilities and a lower dielectric constant, perfectly matching the amphiphilic nature of the chromone. |

| Petroleum Ether | Insoluble | ~0 mM | Incompatible. The lack of polar interactions fails to overcome the lattice energy of the solid state. |

| Formulated Aqueous (e.g., 20% SBE-β-CD) | ≥ 2.5 mg/mL | ≥ 8.16 mM | Thermodynamically Stable. Forms a clear solution suitable for in vivo dosing via host-guest complexation. |

Thermodynamic Principles of Cimifugin Dissolution

The dissolution of (S)-cimifugin is an endothermic process governed by enthalpy-entropy compensation. When introduced to water, the energy required to disrupt the solute's crystal lattice ( ΔHlattice>0 ) and to break water-water hydrogen bonds to form a cavity ( ΔHcavity>0 ) is initially higher than the energy released by solute-solvent interactions ( ΔHsolvation<0 ).

Consequently, without kinetic activation (e.g., heat or sonication), (S)-cimifugin exhibits a deceptively low kinetic solubility in water. Ultrasonication provides localized cavitation energy that rapidly shatters the crystal lattice, allowing the system to reach an entropy-driven ( ΔS>0 ) solvated state [2].

Caption: Thermodynamic dissolution pathway of (S)-cimifugin highlighting energetic transitions.

Self-Validating Experimental Protocols

To accurately determine the solubility of (S)-cimifugin for formulation development, researchers must distinguish between kinetic supersaturation and true thermodynamic equilibrium. The following protocol utilizes a self-validating feedback loop to ensure data integrity.

Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

Objective: Determine the absolute thermodynamic solubility of (S)-cimifugin in target solvent systems.

-

Solid Excess Addition: Add 50 mg of (S)-cimifugin powder to a 2 mL amber glass vial. Add 1 mL of the target solvent (e.g., PBS pH 7.4 or Methanol).

-

Causality: An excess of solid must be visibly present to ensure the chemical potential of the solid phase equals that of the solute in solution, the fundamental prerequisite for thermodynamic equilibrium.

-

-

Isothermal Incubation: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C (or 37.0 °C for biological relevance) at 300 RPM for 48 hours.

-

Causality: Chromones are prone to forming metastable supersaturated states. A 48-hour incubation ensures the system has bypassed kinetic artifacts and settled into its lowest energy state.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully extract the supernatant and pass it through a 0.22 µm solvent-resistant PTFE syringe filter. Discard the first 100 µL of the filtrate.

-

Causality: PTFE is chemically inert and minimizes non-specific hydrophobic binding of the furochromone core. Discarding the initial volume saturates any potential binding sites on the membrane, ensuring the collected sample accurately reflects the solution concentration.

-

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (Detection wavelength λ = 254 nm).

Caption: Self-validating isothermal shake-flask methodology for thermodynamic solubility profiling.

Formulation Strategies for In Vivo Applications

Because the aqueous solubility of (S)-cimifugin relies heavily on kinetic energy (which dissipates upon injection or dilution in biological fluids), direct aqueous solutions often precipitate in vivo. To maintain the drug in solution for animal models, specific formulation strategies must be employed [2].

Strategy A: Multi-Component Cosolvency

Formula: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

-

Mechanistic Rationale: DMSO acts as the primary solubilizer, immediately disrupting the crystal lattice. PEG300 acts as a cosolvent that lowers the dielectric constant of the bulk aqueous phase, bridging the polarity gap between water and the drug. Tween-80, a non-ionic surfactant, forms micelles that encapsulate the hydrophobic furochromone core, preventing nucleation and precipitation when the formulation is ultimately diluted in the bloodstream [2].

Strategy B: Macrocyclic Complexation

Formula: 10% DMSO + 90% (20% SBE-β-CD in Saline).

-

Mechanistic Rationale: Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The hydrophobic core of (S)-cimifugin fits into the cyclodextrin cavity, forming a host-guest inclusion complex. This shields the lipophilic portion of the drug from the aqueous environment, yielding a clear, thermodynamically stable solution at concentrations ≥ 2.5 mg/mL without the need for harsh surfactants [2].

References

Methodological & Application

Application Note: High-Yield Extraction, Purification, and Quantification Protocol for (S)-Cimifugin from Saposhnikovia divaricata

Executive Summary & Mechanistic Rationale

(S)-Cimifugin is a highly bioactive chromone derivative extracted from the dried roots of Saposhnikovia divaricata (commonly known as Fang Feng). Clinically recognized for its potent anti-inflammatory, analgesic, and antipruritic properties, (S)-cimifugin is a critical marker compound in both traditional pharmacognosy and modern drug development [1, 3].

This application note outlines a highly optimized, self-validating protocol for the extraction and chromatographic quantification of (S)-cimifugin.

The Causality of Experimental Choices:

-

Extraction Modality: Ultrasonic-Assisted Extraction (UAE) is selected over traditional Soxhlet or reflux extraction. The acoustic cavitation generated by 50 kHz ultrasound creates microbubbles that implode against the plant matrix. This mechanical shearing rapidly disrupts the cellulosic cell walls, accelerating the mass transfer of intracellular chromones into the solvent without the prolonged thermal degradation associated with refluxing [1, 2].

-

Solvent Selection (70% Aqueous Methanol): (S)-cimifugin is a moderately polar compound. A 70:30 Methanol-to-Water ratio is mechanistically ideal: the 30% aqueous fraction swells the dried plant matrix to increase porosity, while the 70% organic fraction selectively dissolves the chromone aglycones and glycosides, leaving highly non-polar lipids and highly polar polysaccharides behind [1].

-

Advanced Alternative (Ionic Liquids): For high-throughput or green-chemistry applications, replacing methanol with a 0.4 M solution of the ionic liquid 1-propyl-3-methylimidazolium bromide ([C3MIM]Br) increases the extraction yield of total chromones by over 60% while reducing extraction time from 40 minutes to 5 minutes [2].

Experimental Workflow

Figure 1: Standardized workflow for the extraction and quantification of (S)-cimifugin.

Step-by-Step Methodology

Phase 1: Botanical Preparation

-

Drying: Desiccate the raw roots of Saposhnikovia divaricata in a forced-air oven at 45°C until a constant weight is achieved. Note: Temperatures exceeding 50°C may induce thermal oxidation of sensitive chromone glycosides.

-

Milling: Pulverize the dried roots using a mechanical grinder.

-

Sieving: Pass the pulverized biomass through a standard 40-mesh sieve.

-

Causality: A 40-mesh particle size optimizes the surface-area-to-volume ratio for solvent penetration. Particles finer than 60-mesh will cause agglomeration and clog filtration membranes, while coarser particles will result in incomplete extraction.

-

Phase 2: Ultrasonic-Assisted Extraction (UAE)

This protocol uses the validated 70% Methanol standard [1]. See Table 2 for the Ionic Liquid alternative.

-

Solvent Addition: Weigh exactly 1.00 g of the sieved S. divaricata powder into a 50 mL amber volumetric flask. Add 20 mL of 70% aqueous methanol (v/v).

-

Causality: A 20:1 solvent-to-solid ratio ensures the solvent is not saturated, maintaining a steep concentration gradient to drive diffusion. Amber glassware prevents UV-induced photo-degradation of the chromones.

-

-

Sonication: Submerge the flask in an ultrasonic bath. Set the parameters to 50 kHz frequency and 40°C. Sonicate for exactly 40 minutes.

-

Cooling & Volume Adjustment: Remove the flask, allow it to cool to room temperature, and compensate for any evaporative solvent loss by adding 70% methanol to the original meniscus line.

Phase 3: Filtration & Concentration

-

Centrifugation: Transfer the crude extract to a centrifuge tube and spin at 9,000 × g for 15 minutes at 4°C to pellet the cellular debris.

-

Filtration: Syringe-filter the supernatant through a 0.45 µm PTFE (Polytetrafluoroethylene) membrane. PTFE is chosen for its chemical compatibility with methanol and low non-specific analyte binding.

-

Concentration (Optional for Preparative Work): If isolating pure (S)-cimifugin, concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure, followed by lyophilization.

Phase 4: Chromatographic Quantification (HPLC-UV)

To ensure the protocol is a self-validating system, quantify the yield using the following validated Reversed-Phase HPLC parameters [1]:

-

Column: LiChrospher 100 RP-18e (4 mm × 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile : Water (18:82, v/v). Causality: Isocratic conditions provide superior baseline stability for UV detection compared to gradient elution, and this specific ratio provides the theoretical plates needed to resolve (S)-cimifugin from structurally similar chromones like prim-O-glucosylcimifugin.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure, improving peak symmetry).

-